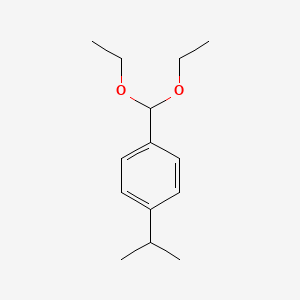

1-(Diethoxymethyl)-4-(propan-2-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxymethyl)-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-5-15-14(16-6-2)13-9-7-12(8-10-13)11(3)4/h7-11,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYICDQKJLQSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)C(C)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281087 | |

| Record name | 1-(diethoxymethyl)-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35364-90-0 | |

| Record name | NSC20058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(diethoxymethyl)-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 Diethoxymethyl 4 Propan 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

To perform a comprehensive structural assignment of 1-(Diethoxymethyl)-4-(propan-2-yl)benzene, a suite of NMR experiments would be required.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would reveal the chemical environment of all protons in the molecule. The expected signals would correspond to the protons of the isopropyl group, the aromatic protons on the benzene (B151609) ring, the methine proton of the acetal (B89532), and the methylene (B1212753) and methyl protons of the two ethoxy groups. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning each proton to its specific position.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts would help distinguish between the aliphatic carbons of the isopropyl and ethoxy groups, the aromatic carbons of the benzene ring, and the acetal carbon.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques would be essential to confirm the connectivity of the atoms.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy would provide information about the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum would display the characteristic vibrational frequencies of the bonds within the molecule. Key absorptions would be expected for C-H stretching (aromatic and aliphatic), C-O stretching of the acetal, and C=C stretching of the aromatic ring. The substitution pattern on the benzene ring could also be inferred from the out-of-plane C-H bending vibrations.

Raman Spectroscopy Applications

Raman spectroscopy would offer complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to produce strong signals in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides an unequivocal confirmation of its molecular formula, C₁₄H₂₂O₂.

The theoretical exact mass of the neutral molecule is calculated by summing the masses of its constituent isotopes. Using the most abundant isotopes (¹²C, ¹H, ¹⁶O), the calculated monoisotopic mass is 222.16198 u. In a typical HRMS experiment, the compound is ionized, often forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap analyzers allows for the measurement of the m/z of these ions to within a few parts per million (ppm) of the theoretical value.

A detailed analysis would involve comparing the experimentally measured m/z value with the calculated value. A low mass error, typically below 5 ppm, provides strong evidence for the assigned elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical Accurate Mass Data for this compound and its Common Adducts

| Species | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₄H₂₂O₂⁺ | 222.16198 |

| [M+H]⁺ | C₁₄H₂₃O₂⁺ | 223.16926 |

| [M+Na]⁺ | C₁₄H₂₂NaO₂⁺ | 245.15120 |

| [M+K]⁺ | C₁₄H₂₂KO₂⁺ | 261.12514 |

This interactive table allows for the sorting of data based on the ionic species, molecular formula, or calculated m/z value.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the structure. Key fragmentation pathways would likely involve the loss of ethoxy groups (-OCH₂CH₃) or the entire diethoxymethyl moiety, leading to the formation of the stable 4-(propan-2-yl)benzyl cation.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, its application to this compound is challenging, as the compound exists as a liquid at room temperature and does not readily crystallize under standard conditions.

As of the current body of scientific literature, no single-crystal X-ray diffraction data for this compound has been reported. The inherent conformational flexibility of the diethoxymethyl group and the isopropyl group, combined with the lack of strong intermolecular interaction sites like hydrogen bond donors, hinders the formation of a well-ordered crystal lattice necessary for diffraction studies.

Should a crystalline form be obtained, for instance, through the synthesis of a suitable co-crystal or by cryo-crystallography, the technique would provide invaluable information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the diethoxymethyl and isopropyl groups relative to the benzene ring.

Intermolecular interactions: Analysis of any weak van der Waals forces or C-H···π interactions that dictate the packing of molecules in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For this compound, both gas and liquid chromatography are essential for assessing its purity and separating it from potential isomers or impurities.

Gas Chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification.

In a typical GC analysis, the compound would be injected into a heated port and vaporized, then carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A non-polar or mid-polarity column, such as one coated with a phenyl polysiloxane phase, would be effective. The retention time (RT) under specific conditions is a characteristic property used for identification.

GC-MS analysis would provide the mass spectrum for the peak eluting at the compound's retention time. The resulting spectrum would show the molecular ion peak and characteristic fragment ions, confirming the identity of the compound. This technique is also highly effective for detecting and identifying impurities, such as the parent aldehyde (cuminaldehyde) or the corresponding alcohol (cuminyl alcohol), which might be present from the synthesis process. nih.gov

Table 2: Representative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This interactive table outlines typical starting parameters for the GC analysis of the target compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that may not be suitable for GC due to low volatility or thermal instability. For acetals, which can sometimes be sensitive to acidic conditions, careful method development is crucial. coresta.org

A reversed-phase HPLC (RP-HPLC) method would be the most common approach for this compound. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The compound is retained on the column and then eluted by a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com

To prevent the potential acid-catalyzed hydrolysis of the acetal back to the aldehyde on the silica-based column, the mobile phase can be kept at a neutral or slightly basic pH. coresta.org Detection is commonly achieved using a UV detector, set to a wavelength where the benzene ring exhibits strong absorbance (around 220-270 nm). The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Analysis

| Parameter | Value |

| Column | 150 mm x 4.6 mm ID, 5 µm particle size |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This interactive table presents a typical set of conditions for the RP-HPLC analysis of the target compound.

Mechanistic Investigations of Chemical Transformations Involving 1 Diethoxymethyl 4 Propan 2 Yl Benzene

Acetal (B89532) Cleavage and Deprotection Reaction Mechanisms

Acetal groups are widely employed as protecting groups for aldehydes and ketones due to their stability in neutral or basic conditions. chemistrysteps.comunt.edu The deprotection, or cleavage, of the acetal in 1-(diethoxymethyl)-4-(propan-2-yl)benzene to regenerate the parent 4-isopropylbenzaldehyde (B89865) can be accomplished through several mechanistic pathways.

The most common method for acetal deprotection is acid-catalyzed hydrolysis, which is a reversible process. organicchemistrytutor.com The mechanism for the hydrolysis of this compound in the presence of aqueous acid involves a series of equilibrium steps. chemistrysteps.commasterorganicchemistry.com

The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst (H₃O⁺), converting the ethoxy group into a good leaving group, ethanol (B145695). chemistrysteps.comyoutube.com The departure of ethanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. chemistrysteps.com This intermediate is then attacked by a water molecule, a nucleophile present in the reaction medium. chemistrysteps.com Subsequent deprotonation of the resulting species by a water molecule or another base yields a hemiacetal. youtube.com

The process continues with the protonation of the remaining ethoxy group on the hemiacetal, which then leaves as a second molecule of ethanol. chemistrysteps.com The final step involves deprotonation of the protonated aldehyde to yield 4-isopropylbenzaldehyde and regenerate the acid catalyst. chemistrysteps.com To drive the equilibrium toward the aldehyde product, an excess of water is typically used. organicchemistrytutor.com

Transacetalization is a related acid-catalyzed process where the acetal is reacted with a different alcohol. This results in an exchange of the alkoxy groups without proceeding to the aldehyde. This method is useful for converting one type of acetal into another under anhydrous conditions. organic-chemistry.org

While acid-catalyzed hydrolysis is prevalent, it is not suitable for substrates sensitive to aqueous acid. lookchem.com Consequently, several non-hydrolytic methods for acetal deprotection have been developed.

Silyl-Based Reagents: Reagents such as triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) in the presence of a mild base like 2,6-lutidine can chemoselectively deprotect acetals derived from aldehydes while leaving those from ketones intact. researchgate.net Similarly, (trimethylsilyl)bis(fluorosulfuryl)imide (TMSN(SO₂F)₂) has been reported as an effective catalyst for deprotection under mild, anhydrous conditions, achieving high yields at temperatures as low as -78 °C for some acetals. lookchem.com These methods are advantageous for complex molecules with multiple acid-sensitive functional groups. lookchem.com

Electrochemical Methods: An alternative approach for acetal cleavage under neutral conditions is through electrochemistry. rsc.orgresearchgate.net An electrochemical deprotection reaction has been developed for various aromatic and aliphatic acetals. rsc.org In this process, lithium perchlorate (B79767) (LiClO₄) serves a dual role as both the electrolyte and the oxygen source for the regenerated carbonyl group. researchgate.netrsc.org Mechanistic studies suggest that this method provides a mild and efficient way to deprotect acetals without the need for acidic reagents. rsc.org

Other Non-Aqueous Methods: Other reagents can achieve deprotection under non-hydrolytic or neutral conditions. For instance, silica (B1680970) sulfuric acid, a heterogeneous catalyst, can effectively convert acetals to their corresponding carbonyl compounds under thermal conditions in an organic solvent. nih.gov Another method involves the use of π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as a catalyst in aqueous acetonitrile (B52724) to hydrolyze acetals under neutral conditions. researchgate.net

| Method | Key Reagents | Conditions | Mechanistic Feature |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Excess H₂O | Protonation, formation of oxonium ion intermediate. chemistrysteps.com |

| Silyl-Based Deprotection | TESOTf, 2,6-lutidine | Anhydrous, CH₂Cl₂ | Lewis acidic silicon center activates the acetal. researchgate.net |

| Electrochemical Deprotection | LiClO₄ | Neutral, electrochemical cell | LiClO₄ acts as electrolyte and oxygen source. rsc.org |

| Heterogeneous Catalysis | Silica Sulfuric Acid, wet SiO₂ | Thermal, organic solvent | Solid acid catalyst facilitates cleavage. nih.gov |

The rate of acid-catalyzed hydrolysis of acetals is highly dependent on their structure. For benzaldehyde (B42025) diethyl acetals, the reaction mechanism is generally considered to be A1, where the rate-determining step is the unimolecular cleavage of the protonated acetal to form the oxonium ion. rsc.orgrsc.org

The reactivity is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups accelerate the hydrolysis by stabilizing the positively charged oxonium ion intermediate, which has significant carbocation character. Conversely, electron-withdrawing groups destabilize this intermediate and slow down the reaction. lumenlearning.com

The 4-propan-2-yl (isopropyl) group on this compound is an electron-donating group (+I effect and hyperconjugation). Therefore, this compound is expected to hydrolyze faster than benzaldehyde diethyl acetal itself. A Hammett plot for the hydrolysis of substituted benzaldehyde diethyl acetals yields a negative ρ (rho) value (e.g., -3.3), indicating that the reaction is favored by electron-donating substituents. chegg.com

Kinetic studies on the hydrolysis of various acetals have shown that acetals of ketones generally hydrolyze faster than those of aldehydes. Thermodynamic parameters, such as the enthalpy and entropy of activation, have been determined for related compounds, revealing insights into the transition state of the reaction. rsc.org For instance, the hydrolysis of meta-substituted benzaldehyde diethyl thioacetals shows significantly larger activation enthalpies and entropies compared to their para-substituted counterparts. rsc.org

| Parameter | Influence on Acetal Hydrolysis Rate | Reason |

|---|---|---|

| Substituent Electronic Effect | Electron-donating groups (like 4-isopropyl) increase the rate. | Stabilization of the positively charged oxonium ion intermediate. |

| Reaction Mechanism | Typically follows an A1 mechanism for aromatic acetals. rsc.org | The rate-determining step is the unimolecular cleavage of the C-O bond. chemistrysteps.com |

| Solvent Isotope Effect (kH₂O/kD₂O) | Values are typically < 1 for A1 mechanisms, suggesting a pre-equilibrium protonation step. escholarship.org | Reflects the nature of the proton transfer in the mechanism. |

Electrophilic Aromatic Substitution (EAS) on the 4-(propan-2-yl)benzene Moiety

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comnih.gov Aromaticity is restored in the final step by the loss of a proton. masterorganicchemistry.com

The rate and regioselectivity (the position of attack) of EAS reactions are governed by the substituents already present on the benzene ring. lumenlearning.comlibretexts.org In this compound, the ring is disubstituted with a 4-propan-2-yl group and a 1-(diethoxymethyl) group.

Propan-2-yl (Isopropyl) Group: This is an alkyl group, which is known to be an activating substituent. It donates electron density to the ring through induction and hyperconjugation. youtube.com As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org

1-(Diethoxymethyl) Group (-CH(OEt)₂): This group is attached to the ring via a benzylic carbon. The two electronegative oxygen atoms exert an electron-withdrawing inductive effect (-I). This effect tends to deactivate the ring compared to an unsubstituted benzene or toluene. Because the electron withdrawal is inductive and not through resonance, the group is still considered an ortho, para-director. This is because the resonance structures for ortho and para attack are more stable than for meta attack, as the positive charge of the sigma complex is not placed on the carbon directly attached to the electron-withdrawing group.

Since the two substituents are para to each other, the positions ortho to the isopropyl group (positions 2 and 6) are identical to the positions meta to the diethoxymethyl group. Similarly, the positions ortho to the diethoxymethyl group (positions 3 and 5) are identical to the positions meta to the isopropyl group. The directing effects of the two groups are therefore competitive. The stronger activating group will primarily determine the position of substitution. youtube.com The isopropyl group is a clear activator, while the diethoxymethyl group is likely a weak deactivator. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the activating isopropyl group. youtube.com

Nucleophilic Reactivity and Transformations at the Acetal Center

The acetal group in this compound is characterized by a carbon atom bonded to two ethoxy groups. This structure imparts stability under neutral and basic conditions, but it becomes susceptible to nucleophilic attack under acidic catalysis. The primary mode of nucleophilic reactivity is the hydrolysis of the acetal to regenerate the parent aldehyde, cuminaldehyde.

The acid-catalyzed hydrolysis of acetals is a well-established reversible process. wiley-vch.degoogle.com The mechanism involves the protonation of one of the ethoxy oxygen atoms by an acid catalyst, which transforms the ethoxy group into a good leaving group (ethanol). The departure of ethanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. This cation is then attacked by a water molecule, a nucleophile, to form a hemiacetal after deprotonation. Subsequent protonation of the remaining ethoxy group, followed by the elimination of a second molecule of ethanol and deprotonation, yields the final aldehyde product. The isopropyl group at the para position of the benzene ring, being an electron-donating group, can influence the rate of this reaction by stabilizing the intermediate oxocarbenium ion.

Beyond hydrolysis, the acetal center can undergo transformations with other nucleophiles. For instance, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), dialkyl acetals derived from α,β-unsaturated aldehydes can react with Grignard reagents. oup.com While this compound is an aromatic acetal, analogous reactions could potentially be explored. Such a reaction would involve the activation of the acetal by the Lewis acid, facilitating the displacement of an ethoxy group by the nucleophilic carbon of the Grignard reagent to form a new carbon-carbon bond.

Another significant transformation is transacetalization, where the ethoxy groups are exchanged with other alkoxy groups. This reaction is also typically acid-catalyzed and proceeds through an oxocarbenium ion intermediate. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing the displaced ethanol. Chiral phosphoric acids have been demonstrated to be effective catalysts for enantioselective transacetalization reactions, enabling the asymmetric synthesis of new acetals. nih.gov

The following table summarizes the key nucleophilic transformations at the acetal center:

| Transformation | Reagents | Key Intermediate | Product |

| Hydrolysis | H₃O⁺ | Oxocarbenium ion | 4-(propan-2-yl)benzaldehyde |

| Reaction with Grignard Reagents | R-MgX, TiCl₄ | Activated acetal complex | Alkylated ether derivative |

| Transacetalization | R'-OH, Acid catalyst | Oxocarbenium ion | 1-((alkoxy)methoxymethyl)-4-(propan-2-yl)benzene |

Rearrangement and Isomerization Pathways of Substituted Aromatic Acetals

While direct skeletal rearrangements of the this compound structure are not commonly reported, related acetal systems are known to undergo intriguing structural modifications. For example, skeletal rearrangements have been observed in cyclic acetal systems like 6,8-dioxabicyclo[3.2.1]octan-4-ols, where an oxygen migration occurs from the acetal carbon to a neighboring carbon atom under the influence of reagents like thionyl chloride. nih.gov This suggests that under specific conditions, intramolecular rearrangements involving the acetal oxygen atoms could be a possibility, although this would likely require significant activation.

Isomerization of the alkyl groups on the benzene ring is another potential pathway, particularly under acidic conditions at elevated temperatures. google.com For instance, in the presence of a suitable catalyst, the isopropyl group could potentially isomerize to a different position on the aromatic ring, although this is a general reaction of alkylbenzenes and not specific to the acetal functionality.

For appropriately substituted analogs of this compound, other types of rearrangements could be envisaged. For example, if an allyl group were present on the aromatic ring or as part of the acetal, a Claisen rearrangement could be induced. The Claisen rearrangement is a wiley-vch.dewiley-vch.de-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. byjus.com An acetal derivative could potentially be a precursor to such a reactive intermediate.

The following table outlines some plausible, though not directly reported for the title compound, rearrangement and isomerization pathways for substituted aromatic acetals:

| Pathway | Description | Required Structural Feature |

| Skeletal Rearrangement | Migration of an acetal oxygen atom to an adjacent carbon. | Specific cyclic or strained acetal structures. |

| Alkyl Group Isomerization | Migration of the isopropyl group to a different position on the benzene ring. | Acidic catalyst and elevated temperature. |

| Claisen Rearrangement | wiley-vch.dewiley-vch.de-sigmatropic rearrangement. | Presence of an allyl ether functionality. |

Investigation of Catalytic Cycles and Reaction Intermediates

The transformations of this compound are often reliant on catalysis, and understanding the catalytic cycles and identifying the reaction intermediates are crucial for reaction optimization. As mentioned, acid catalysis is paramount for most reactions at the acetal center.

In the case of hydrolysis, the catalytic cycle begins with the protonation of the acetal by a Brønsted acid (e.g., H₃O⁺). After the release of the aldehyde product, the acid catalyst is regenerated, allowing it to participate in another cycle. The key intermediate in this process is the stabilized oxocarbenium ion. The structure and stability of this intermediate can be influenced by the substituents on the aromatic ring. The electron-donating isopropyl group in this compound is expected to stabilize this cationic intermediate, thereby facilitating the reaction.

Lewis acids can also catalyze acetal transformations. For example, the reaction of N,O-acetals with diarylzinc reagents is facilitated by the Lewis acid Zn(C₆F₅)₂, which activates the acetal and enables the formation of a highly electrophilic oxocarbenium species. nih.gov A similar activation mechanism could be applicable to O,O-acetals like this compound.

Spectroscopic techniques are invaluable in the identification of reaction intermediates. For instance, in aldehyde deformylation reactions involving metal-dioxygen adducts, a peroxyhemiacetal intermediate has been characterized spectroscopically. acs.org While this is a different reaction, it highlights the possibility of trapping and characterizing transient species in transformations involving aldehyde derivatives. In the context of acetal substitution reactions, oxocarbenium ions are considered key intermediates, and their conformational preferences and reactivity have been studied extensively. researchgate.net

The table below provides a summary of catalysts and intermediates involved in the transformations of aromatic acetals:

| Reaction | Catalyst Type | Key Intermediate(s) |

| Hydrolysis | Brønsted Acid (e.g., H₂SO₄) | Oxocarbenium ion, Hemiacetal |

| Transacetalization | Chiral Phosphoric Acid | Oxocarbenium ion |

| Nucleophilic Substitution | Lewis Acid (e.g., TiCl₄, Zn(C₆F₅)₂) | Activated acetal-Lewis acid complex, Oxocarbenium ion |

| Oxidation | (Diacetoxyiodo)benzene | Acetal radical, Benzyl (B1604629) cation |

Computational and Theoretical Chemistry Studies on 1 Diethoxymethyl 4 Propan 2 Yl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. These in silico methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the optimized molecular geometry and predicting the stability of a molecule.

In a typical DFT study of 1-(Diethoxymethyl)-4-(propan-2-yl)benzene, the initial step would be to construct the 3D structure of the molecule. This structure would then be subjected to a geometry optimization calculation. Functionals such as B3LYP or PBE0 with a suitable basis set like 6-311G(d,p) are commonly employed for such calculations. nih.gov The outcome of this process is the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The stability of the molecule is inferred from its total electronic energy; a lower energy value corresponds to a more stable structure. nih.gov

Illustrative Data Table for Optimized Geometry: This table presents hypothetical data for demonstrative purposes.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -850.12345 |

| Dipole Moment (Debye) | 2.15 |

| C-C (benzene ring) bond length (Å) | ~1.39 - 1.41 |

| C-O (acetal) bond length (Å) | ~1.42 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be located on the electron-rich benzene (B151609) ring, while the LUMO might be distributed over the aromatic system and the acetal (B89532) group. This information helps in predicting how the molecule would interact with electrophiles and nucleophiles.

Illustrative Data Table for FMO Analysis: This table presents hypothetical data for demonstrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.govresearchgate.net It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red-colored regions represent areas of high electron density (nucleophilic sites), while blue-colored regions indicate electron-deficient areas (electrophilic sites). researchgate.netmalayajournal.org

An MEP map of this compound would likely show negative potential around the oxygen atoms of the diethoxymethyl group, making them susceptible to electrophilic attack. The hydrogen atoms of the benzene ring and the alkyl groups would exhibit a positive potential. This visual tool is invaluable for understanding intermolecular interactions and predicting sites of chemical reactions. malayajournal.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms. mdpi.com By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy of the reaction. mdpi.com

For a reaction involving this compound, such as its hydrolysis to form cuminaldehyde, computational modeling could elucidate the step-by-step mechanism. This would involve locating the transition state structure for each step and calculating the corresponding activation energy. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a found transition state connects the intended reactants and products. mdpi.com

Prediction of Spectroscopic Properties from First Principles

Theoretical calculations can predict various spectroscopic properties of a molecule with a high degree of accuracy. These predictions are extremely useful for interpreting experimental spectra or for identifying unknown compounds. For this compound, the following spectra could be computationally predicted:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and are invaluable for structure elucidation. researchgate.net

IR Spectra: Vibrational frequencies and their intensities can be computed to predict the infrared spectrum, helping to identify functional groups.

UV-Vis Spectra: Electronic excitation energies and oscillator strengths can be calculated to simulate the UV-Vis absorption spectrum. dntb.gov.ua

These calculations are typically performed using DFT or time-dependent DFT (TD-DFT) methods. dntb.gov.ua

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts: This table presents hypothetical data for demonstrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Benzene C-1 (ipso to CH(OEt)₂) | 138.5 |

| Benzene C-4 (ipso to iPr) | 149.0 |

| Acetal CH | 101.2 |

| OCH₂CH₃ | 61.5 |

| OCH₂CH₃ | 15.3 |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov Computational methods can be used to analyze and predict these interactions and the resulting crystal packing. While experimental crystal structures are determined by X-ray diffraction, computational predictions can provide valuable insights, especially when single crystals are difficult to obtain.

For this compound, computational analysis could predict how molecules would arrange themselves in a crystal. This would involve identifying the most significant intermolecular interactions, which are likely to be weak C-H···O hydrogen bonds and van der Waals interactions between the alkyl and aromatic parts of the molecules. Understanding these packing motifs is important for predicting physical properties like melting point and solubility.

Applications in Advanced Organic Synthesis and Material Science

Precursor for the Synthesis of Complex Organic Molecules

With the aldehyde group protected, 1-(diethoxymethyl)-4-(propan-2-yl)benzene can serve as a versatile building block for the synthesis of more complex organic structures. The isopropyl-substituted benzene (B151609) ring can undergo various electrophilic aromatic substitution reactions, and the protected aldehyde can be deprotected at a later stage to participate in further transformations.

Aromatic aldehydes are common starting materials for the synthesis of a wide variety of heterocyclic compounds. By using this compound, the aldehyde functionality can be revealed at the desired point in a synthetic sequence to participate in cyclization reactions. For instance, after deprotection, the resulting 4-isopropylbenzaldehyde (B89865) can be used in reactions such as:

Hantzsch Pyridine Synthesis: Condensation with a β-ketoester and ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridines, which can be oxidized to pyridines.

Biginelli Reaction: A one-pot cyclocondensation with a β-ketoester and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones.

Pictet-Spengler Reaction: Condensation with a β-arylethylamine followed by acid-catalyzed cyclization to form tetrahydroisoquinolines.

Synthesis of Oxazoles and Thiazoles: Reaction with α-haloketones and an amide or thioamide source.

The use of the protected form allows for modifications to the aromatic ring or other parts of the molecule before the construction of the heterocyclic ring.

The structural motif of a substituted benzaldehyde (B42025) is prevalent in many pharmaceutical and agrochemical compounds. The use of this compound allows for the controlled introduction of the 4-isopropylbenzaldehyde moiety into larger, more complex molecules that may have therapeutic or pesticidal activity.

For example, the 4-isopropylphenyl group is a feature in some non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The ability to perform reactions on other parts of a molecule while the aldehyde is protected is critical in the multi-step synthesis of such compounds.

In the field of agrochemicals, substituted benzaldehydes are precursors to various pesticides, including insecticides and herbicides. The controlled reactivity afforded by the diethyl acetal (B89532) protection can be instrumental in the synthesis of these complex agrochemical agents.

Derivatization for Novel Functional Materials Development

While less common, aromatic acetals can be incorporated into polymers and other materials. The diethoxymethyl group can influence the solubility and processing characteristics of such materials. Furthermore, the potential for deprotection to the aldehyde opens up possibilities for post-polymerization modification. For instance, a polymer containing the this compound unit could be synthesized, and then the aldehyde groups could be regenerated and used for cross-linking the polymer chains or for grafting other molecules onto the polymer backbone. This could lead to the development of functional materials with tailored properties for applications in areas such as responsive materials, drug delivery, and specialty coatings.

Integration into Polymer Architectures

No research data or publications were found that describe the use of This compound as a monomer or a building block for the synthesis of polymers. The acetal functional group could potentially be used as a protecting group for an aldehyde, which could then be deprotected to participate in polymerization reactions. However, no such applications have been reported for this specific compound.

Applications in Advanced Organic Electronic Materials

Similarly, there is no evidence in the current body of scientific knowledge to suggest that This compound has been investigated for or utilized in the development of advanced organic electronic materials. The molecular structure does not inherently suggest properties typically sought after for such applications, such as extended π-conjugation for semiconducting behavior or specific functionalities for charge transport.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Diethoxymethyl)-4-(propan-2-yl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized benzene derivatives. For example, diethoxymethyl groups are often introduced using ethyl orthoformate under acidic conditions, while isopropyl groups may be added via alkylation with 2-bromopropane. Reaction temperature (60–100°C) and catalyst choice (e.g., AlCl₃ or H₂SO₄) critically affect regioselectivity and yield .

- Data Analysis : Monitor reaction progress using TLC or GC-MS. Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio of benzene precursor to alkylating agent) and inert atmospheres to suppress side reactions like oxidation .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

- Techniques :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., diethoxymethyl protons at δ 3.4–3.7 ppm; isopropyl methyl groups at δ 1.2–1.4 ppm) .

- FT-IR : Confirms ether linkages (C-O stretch at ~1100 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and bond angles; SHELXL software refines structures with R-factors <0.05 for high-resolution data .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Experimental Design : Conduct accelerated stability studies in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC.

- Findings : Stable in neutral to mildly acidic/basic conditions (pH 5–9) for >48 hours. Degradation occurs above 50°C in alkaline media (pH >10), forming ethoxy cleavage byproducts .

Advanced Research Questions

Q. What computational methods model the electronic effects of the diethoxymethyl group on aromatic reactivity?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and Frontier Molecular Orbitals. The diethoxymethyl group acts as an electron-donating substituent, lowering the LUMO energy by ~1.2 eV, enhancing electrophilic aromatic substitution reactivity at the para position .

- Validation : Compare computed IR/Raman spectra with experimental data; deviations <5% confirm model accuracy .

Q. How does the compound participate in cross-coupling reactions, and what catalytic systems are effective?

- Mechanistic Insight : The isopropyl group sterically hinders coupling at the ortho position. Suzuki-Miyaura reactions with aryl boronic acids proceed at the diethoxymethyl-adjacent carbon using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C .

- Challenges : Competing ether cleavage occurs with strong bases (e.g., NaOH); use milder conditions (Cs₂CO₃) to retain the diethoxy group .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

- Case Study : If NMR suggests conflicting substituent orientations, employ NOESY to detect spatial proximity between diethoxymethyl and isopropyl protons. For ambiguous mass spectra (e.g., M+ vs. M+H+), high-resolution ESI-MS resolves isotopic patterns .

- Troubleshooting : Cross-validate with X-ray data; SHELXD solves phase problems in twinned crystals .

Research Applications

Q. Can the compound serve as a precursor for metal-organic frameworks (MOFs) or supramolecular assemblies?

- Design : The diethoxymethyl group’s oxygen atoms coordinate to metal ions (e.g., Zn²⁺, Cu²⁺) in solvothermal synthesis. Porosity is tunable by varying the metal node (e.g., Zn₄O clusters yield surface areas >1000 m²/g) .

- Characterization : Use PXRD and BET analysis to confirm framework topology and surface area .

Q. What role does the compound play in enantioselective catalysis or chiral auxiliary design?

- Stereochemical Applications : The isopropyl group induces asymmetry in Diels-Alder reactions when paired with chiral ligands (e.g., BINAP). Enantiomeric excess (ee) up to 85% is achieved with Rh(I) catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.